molecular formula C15H15NO3 B1305532 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 312714-12-8

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B1305532
CAS-Nummer: 312714-12-8
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: MAHHEUJIITYGOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 312714-12-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antibacterial activities and cytotoxicity profiles.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 312714-12-8

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The specific compound has been evaluated against various bacterial strains using standard methods.

In Vitro Antibacterial Evaluation

A study conducted by researchers synthesized and evaluated several quinoline derivatives, including this compound. The compound was tested against a range of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus (S. aureus)64
Escherichia coli (E. coli)128
Bacillus subtilis (B. subtilis)>256
Pseudomonas aeruginosa (P. aeruginosa)>256
Methicillin-resistant Staphylococcus aureus (MRSA)>256

The results indicated that the compound exhibited moderate activity against S. aureus and E. coli but weak activity against other strains tested .

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The findings revealed:

Compound IC50 µg/mL
This compound98.2
Control (Ampicillin)Similar to test compound

The low IC50 values suggest that the compound has a favorable safety profile and could be further explored as an antibacterial agent .

Structure-Activity Relationship

The structure of this compound plays a critical role in its biological activity. Modifications to the quinoline structure can enhance or diminish antibacterial efficacy. For instance:

  • Compounds with longer side chains exhibited stronger activity against S. aureus.
  • The flexibility of the amide side chain significantly influences antibacterial potency against E. coli.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A comparative analysis of various synthesized quinoline derivatives showed that structural modifications increased antibacterial activity against Gram-positive bacteria like S. aureus while maintaining lower toxicity levels in mammalian cells .
  • Exploration of Mechanisms : Research has indicated that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, although specific mechanisms for this compound remain to be elucidated.

Eigenschaften

IUPAC Name

8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(17)9-5-6-13-12(7-9)10-3-2-4-11(10)14(16-13)15(18)19/h2-3,5-7,10-11,14,16H,4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHEUJIITYGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389677
Record name 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312714-12-8
Record name 8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.